6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a substituted pyrimidinone, a class of heterocyclic compounds with a six-membered ring containing two nitrogen atoms. Pyrimidinones are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities. [, , ] This particular derivative has been investigated in the synthesis of various biologically active compounds, particularly as a building block for more complex structures like thieno[2,3-d]pyrimidines. [, ]
One of the reported synthesis routes for 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one involves the alkylation and cyclization of 6-amino-5-(2,2-diethoxy-1-methylethyl)-2-mercaptopyrimidin-4-ol (3a) using dimethyl sulfate. [] This reaction results in methylation at the 2-SH position, accompanied by ring closure to yield the desired product. []
While a specific structural analysis of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one hasn't been detailed in the provided literature, analogous pyrimidinone structures demonstrate planarity despite multiple substituents. [, ] The bond distances within these structures suggest significant electronic polarization and charge separation. [, ] These features likely contribute to the reactivity and intermolecular interactions of the molecule.
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one has been utilized as a starting material in the synthesis of more complex heterocyclic systems. Specifically, its silylated derivative reacts with 2,3,5-tri-O-acetyl-1-bromo-D-ribofuranose in the presence of mercury(II) salts, yielding an O-glycoside. [] This selectivity for O-glycosylation over N-glycosylation is noteworthy and potentially influenced by the substituents on the pyrimidine ring. []
The derivatives of pyrimidinone have shown promising results as antihypertensive agents. The gradual and sustained reduction of blood pressure by these compounds indicates their potential for the development of new antihypertensive drugs1.
The inhibition of TS and DHFR by pyrimidinone derivatives positions them as potential candidates for cancer therapy. The dual inhibitory activity on these enzymes can lead to the disruption of DNA synthesis in cancer cells, thereby inhibiting their growth and proliferation2.
Pyrimidinone derivatives have also been studied for their antimicrobial activity. The synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides has led to compounds with significant antimicrobial properties, outperforming reference drugs against certain strains of bacteria and fungi5.
Structural analysis of pyrimidinone derivatives, such as the study of hydrogen-bonded ribbons and sheets in monohydrated forms, provides insights into the electronic structures and intermolecular interactions of these compounds. This knowledge is essential for understanding their biological activity and for designing new derivatives with enhanced properties4.
The antihypertensive activity of pyrimidinone derivatives has been demonstrated in studies with spontaneously hypertensive rats. Specifically, derivatives such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine have shown the ability to lower blood pressure to normotensive levels, suggesting a potential mechanism involving the modulation of cardiovascular function1.
Furthermore, pyrimidinone derivatives have been identified as potent inhibitors of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in the synthesis of thymidine and purine nucleotides, which are necessary for DNA replication and repair. Inhibition of these enzymes can lead to antitumor and antimicrobial effects. For instance, compounds like N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid have shown high potency against human TS and DHFR, indicating a dual inhibitory action2.
Additionally, the synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones has been explored for their biological activity with DHFR. These compounds, including the 6-methyl derivative, have been found to act as substrates for DHFR, which is a novel approach for designing mechanism-based inhibitors3.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: